molecular formula C6H16ClN5 B8047571 N1,N5-diethylbiguanide hydrochloride

N1,N5-diethylbiguanide hydrochloride

Cat. No.: B8047571
M. Wt: 193.68 g/mol
InChI Key: JTWBDHWFKFKNAY-UHFFFAOYSA-N
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Description

N1,N5-Diethylbiguanide hydrochloride is a synthetic biguanide derivative characterized by ethyl substitutions at the N1 and N5 positions of the biguanide backbone, with a hydrochloride salt formulation to enhance solubility. Biguanides are a class of compounds known for their antimicrobial, antidiabetic, and antiseptic properties, depending on their structural modifications.

Properties

IUPAC Name

2-ethyl-1-(N'-ethylcarbamimidoyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5.ClH/c1-3-9-5(7)11-6(8)10-4-2;/h3-4H2,1-2H3,(H5,7,8,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWBDHWFKFKNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)NC(=NCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-diethylbiguanide hydrochloride typically involves the reaction of biguanide with ethylating agents under controlled conditions. One common method is the reaction of biguanide with ethyl iodide in the presence of a base, such as sodium hydroxide, to yield the diethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the ethylation reaction.

Chemical Reactions Analysis

Types of Reactions: N1,N5-Diethylbiguanide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form derivatives such as N1,N5-diethylbiguanide oxide .

  • Reduction: Reduction reactions can yield N1,N5-diethylbiguanide hydride .

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1,N5-Diethylbiguanide hydrochloride has several applications in scientific research:

  • Medicine: It is studied for its potential antidiabetic properties, similar to other biguanides like metformin.

  • Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It is used in biological studies to understand the mechanisms of biguanide-based drugs.

  • Industry: The compound finds use in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N1,N5-diethylbiguanide hydrochloride exerts its effects involves the activation of AMP-activated protein kinase (AMPK) , which plays a crucial role in regulating cellular energy homeostasis. By activating AMPK, the compound helps to lower blood glucose levels and improve insulin sensitivity.

Molecular Targets and Pathways:

  • AMPK Activation: The primary molecular target is AMPK, which is involved in various metabolic pathways.

  • Insulin Sensitivity: The compound enhances insulin sensitivity, leading to better glucose uptake by cells.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Substituents Applications Mechanism of Action Pharmacokinetics Toxicity Profile
This compound N1, N5-diethyl Potential antimicrobial use* Membrane disruption (inferred) Unknown; likely moderate oral bioavailability due to ethyl groups Requires further evaluation
Metformin Hydrochloride N1, N1-dimethyl Antidiabetic AMPK activation, hepatic glucose suppression High oral absorption, renal excretion Low systemic toxicity
Chlorhexidine Dihydrochloride Bisbiguanide with chlorophenyl groups Topical antiseptic, surgical scrub Disrupts microbial membranes via cationic interaction Poor systemic absorption High topical safety; toxic if ingested
1-(4-Chlorophenyl)biguanide Hydrochloride N1-(4-chlorophenyl) Antimicrobial research Membrane disruption Limited data; likely low absorption Higher cytotoxicity than aliphatic derivatives

*Inferred based on structural analogs.

Key Research Findings and Differences

Substituent Effects on Bioactivity :

  • Alkyl vs. Aryl Groups :
  • Diethyl vs.
  • Diethyl vs. Chlorophenyl : Chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)biguanide) exhibit stronger antimicrobial activity due to electron-withdrawing chlorine atoms but carry higher cytotoxicity risks .

Mechanistic Divergence: Metformin’s antidiabetic action via AMPK activation contrasts with the membrane-disrupting mechanisms of antiseptic bisbiguanides (e.g., chlorhexidine) and antimicrobial mono-biguanides (e.g., 1-(4-chlorophenyl)biguanide). N1,N5-diethylbiguanide’s mechanism likely aligns with the latter group .

Pharmacokinetic and Safety Profiles :

  • Metformin’s high oral bioavailability and renal clearance make it suitable for chronic use, whereas chlorhexidine’s poor absorption limits it to topical applications. N1,N5-diethylbiguanide’s ethyl groups may offer a middle ground, but toxicity data are lacking compared to well-characterized analogs .

Applications: Chlorhexidine’s bisbiguanide structure and dual chlorophenyl groups grant broad-spectrum antiseptic properties, whereas metformin’s dimethyl groups favor metabolic modulation.

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